N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine

Lipophilicity LogP Membrane permeability

N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine (CAS 98390-62-6) is a synthetic, low-molecular-weight (284.4 g/mol) spirocyclic imidazoline derivative characterized by a spiro[4.5]decane scaffold, a 2-pyridyl substituent at the 2-position, and an n-butylamine tail at the 4-position. This compound belongs to the broader 1,3-diazaspiro[4.5]deca-1,3-diene class—a scaffold investigated for nicotinic cholinergic neurotransmission modulation, protein kinase inhibition, and imidazoline I2 receptor binding.

Molecular Formula C17H24N4
Molecular Weight 284.4 g/mol
CAS No. 98390-62-6
Cat. No. B11838700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine
CAS98390-62-6
Molecular FormulaC17H24N4
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCCCN=C1C2(CCCCC2)N=C(N1)C3=CC=CC=N3
InChIInChI=1S/C17H24N4/c1-2-3-12-19-16-17(10-6-4-7-11-17)21-15(20-16)14-9-5-8-13-18-14/h5,8-9,13H,2-4,6-7,10-12H2,1H3,(H,19,20,21)
InChIKeyMPTQKNJNZGJNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine (CAS 98390-62-6)?


N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine (CAS 98390-62-6) is a synthetic, low-molecular-weight (284.4 g/mol) spirocyclic imidazoline derivative characterized by a spiro[4.5]decane scaffold, a 2-pyridyl substituent at the 2-position, and an n-butylamine tail at the 4-position . This compound belongs to the broader 1,3-diazaspiro[4.5]deca-1,3-diene class—a scaffold investigated for nicotinic cholinergic neurotransmission modulation, protein kinase inhibition, and imidazoline I2 receptor binding [1][2]. It is commercially available as a research-grade screening compound (typically at 97% purity) for early-stage drug discovery and chemical biology probe development .

Why an N-Unsubstituted 1,3-Diazaspiro[4.5]deca-1,3-dien-4-amine Cannot Simply Replace the N-Butyl Analog


Within the 1,3-diazaspiro[4.5]deca-1,3-diene series, N-alkylation is not a passive structural modification. Direct comparison of computed physicochemical properties reveals that the n-butyl substitution on the 4-amine position drives a substantial increase in lipophilicity (ΔLogP = +1.12) and a marked reduction in polar surface area (ΔPSA = −11.49 Ų) relative to the unsubstituted parent scaffold (CAS 95690-34-9) . These differences are of a magnitude known to influence membrane permeability, oral absorption, and blood-brain barrier penetration across multiple chemotypes [1]. Consequently, substituting the N-butyl compound with the unsubstituted analog would materially alter the ADME profile and is likely to produce divergent results in any cell-based or in vivo assay where passive diffusion contributes to target engagement [1]. The quantitative evidence below delineates these critical distinctions.

Quantitative Differentiation Evidence: N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine vs. Key Analogs


Enhanced Lipophilicity (LogP) vs. the N-Unsubstituted Parent Compound

The N-butyl substitution increases the computed octanol-water partition coefficient (LogP) from 1.98 in the unsubstituted 4-amino parent (CAS 95690-34-9) to 3.10 in the target compound . This ΔLogP of +1.12 represents a more than 10-fold increase in the partition coefficient and places the compound within the optimal LogP range (1.5–4.0) associated with favorable CNS penetration [1]. The unsubstituted analog, at LogP 1.98, sits near the lower bound of this range, making the N-butyl compound the preferred choice for programs where passive blood-brain barrier permeability is a design criterion [1].

Lipophilicity LogP Membrane permeability CNS drug design

Reduced Polar Surface Area (PSA) vs. the N-Unsubstituted Parent Compound

The computed topological polar surface area (tPSA) decreases from 61.13 Ų in the unsubstituted parent (CAS 95690-34-9) to 49.64 Ų in the N-butyl derivative . This reduction of 11.49 Ų brings the compound below the widely cited 60 Ų threshold for likely blood-brain barrier penetration [1]. The parent compound, at 61.13 Ų, exceeds this threshold, suggesting that the N-butyl derivative is the structurally differentiated candidate for CNS programs relying on passive diffusion [1].

Polar surface area Oral bioavailability Blood-brain barrier Drug-likeness

Increased Molecular Weight with Functional Group-Specific Physicochemical Shift

The N-butyl group adds 56.11 Da to the molecular weight of the parent scaffold (228.29 → 284.40 Da), a modest increase that remains well within typical lead-like space (MW < 350) . The accompanying property shifts—ΔLogP of +1.12 and ΔPSA of −11.49 Ų—provide a measurable structure-property relationship (SPR) baseline. This SPR data point is valuable for medicinal chemistry teams optimizing a 1,3-diazaspiro[4.5]deca-1,3-diene series, as it quantifies the impact of N-alkyl chain elongation on key drug-likeness parameters without violating lead-like criteria [1].

Molecular weight Lipophilic efficiency Fragment-based design Structure-property relationship

When to Prioritize N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine Over Analogs


CNS Lead Identification and Target Engagement Assays Requiring Predicted BBB Permeability

With a computed LogP of 3.10 and tPSA of 49.64 Ų, this compound falls squarely within the CNS multiparameter optimization (MPO) space, whereas the unsubstituted parent (PSA 61.13 Ų) does not . Procurement of the N-butyl analog is warranted for any neuroscience-targeted screening cascade where passive blood-brain barrier penetration is a prerequisite for hit progression [1].

Structure-Property Relationship (SPR) Studies for 1,3-Diazaspiro[4.5]decane Lead Optimization

The well-defined property shift (ΔLogP +1.12, ΔPSA −11.49 Ų, ΔMW +56.11 Da) relative to the unsubstituted parent provides a quantitative, internally consistent SPR data point . Medicinal chemistry teams advancing a 1,3-diazaspiro[4.5]decane series can use this compound as a comparator to calibrate the lipophilicity-permeability trade-off driven by N-alkyl chain length [1].

Screening Library Diversification for Imidazoline I2 or Nicotinic Cholinergic Targets

The broader 1,3-diazaspiro[4.5]deca-1,3-diene scaffold has been implicated in patent disclosures and structural biology studies focused on nicotinic cholinergic neurotransmission modulation and protein kinase inhibition . Including the N-butyl analog in a screening deck expands the lipophilicity range sampled within this chemotype, increasing the probability of identifying hits with favorable ADME properties for these target classes [1].

Fragment-to-Lead or Hit Expansion Where Alkyl Chain SAR Is the Primary Objective

When the unsubstituted 4-amino parent (CAS 95690-34-9) has been identified as a fragment hit or weak screening hit, the N-butyl derivative represents the logical next-step analog for assessing tolerance to N-alkyl substitution. The quantitative property shift documented here provides a data-driven rationale for its inclusion in an alkyl-chain scan, rather than relying on the methyl, ethyl, or propyl analogs alone .

Quote Request

Request a Quote for N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.